molecular formula C11H17NO2S B1437601 4-(Toluene-4-sulfonyl)butylamine CAS No. 1018300-58-7

4-(Toluene-4-sulfonyl)butylamine

Cat. No.: B1437601
CAS No.: 1018300-58-7
M. Wt: 227.33 g/mol
InChI Key: FDNDMNNJRUGQPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Toluene-4-sulfonyl)butylamine is an organic compound characterized by the presence of a butylamine group attached to a toluene-4-sulfonyl moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

It’s known that toluenesulfonyl compounds are often used as protecting groups in organic synthesis , suggesting that their targets could be various functional groups in organic molecules.

Mode of Action

Toluenesulfonyl compounds are known to interact with their targets through processes such as sulfonylation . In these reactions, the toluenesulfonyl group is transferred to the target molecule, altering its chemical properties.

Biochemical Pathways

It’s known that toluene and its derivatives can be metabolized through various pathways, including oxidation and ring fission . These pathways can lead to a variety of downstream effects, depending on the specific context and conditions.

Result of Action

It’s known that the introduction of a toluenesulfonyl group can significantly alter the reactivity and properties of the target molecule .

Action Environment

Factors such as temperature, ph, and the presence of other chemicals can potentially affect the behavior of toluenesulfonyl compounds .

Biochemical Analysis

Biochemical Properties

4-(Toluene-4-sulfonyl)butylamine plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is often used as a reference standard in pharmaceutical testing . The compound interacts with enzymes such as sulfonyltransferases, which catalyze the transfer of sulfonyl groups to target molecules. This interaction is essential for studying enzyme kinetics and understanding the mechanisms of sulfonylation reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over extended periods or under specific environmental stresses . Long-term exposure to the compound can result in cumulative effects on cellular function, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and beneficial effects on biochemical pathways. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular processes . Understanding the dosage-dependent effects is crucial for determining safe and effective therapeutic windows.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as sulfonyltransferases and other cofactors that facilitate its metabolism. These interactions can influence metabolic flux and alter the levels of various metabolites within the cell . The compound’s role in these pathways is essential for understanding its overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The distribution pattern of the compound can affect its bioavailability and efficacy in biochemical assays.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular compartments or organelles within the cell . This localization is critical for its interactions with target biomolecules and the subsequent biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Toluene-4-sulfonyl)butylamine typically involves the reaction of toluene-4-sulfonyl chloride with butylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-(Toluene-4-sulfonyl)butylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Toluene-4-sulfonyl)butylamine has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-(Toluene-4-sulfonyl)butylamine is unique due to the combination of the sulfonyl and butylamine groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in synthetic chemistry and various industrial applications .

Properties

IUPAC Name

4-(4-methylphenyl)sulfonylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-10-4-6-11(7-5-10)15(13,14)9-3-2-8-12/h4-7H,2-3,8-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNDMNNJRUGQPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Toluene-4-sulfonyl)butylamine
Reactant of Route 2
Reactant of Route 2
4-(Toluene-4-sulfonyl)butylamine
Reactant of Route 3
Reactant of Route 3
4-(Toluene-4-sulfonyl)butylamine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-(Toluene-4-sulfonyl)butylamine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-(Toluene-4-sulfonyl)butylamine
Reactant of Route 6
4-(Toluene-4-sulfonyl)butylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.